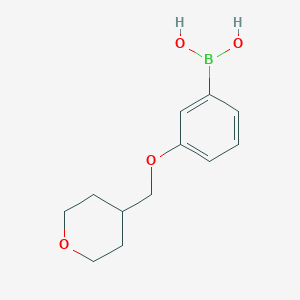

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Description

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is a boronic acid derivative featuring a tetrahydro-2H-pyran-4-yl (THP) methoxy group at the 3-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, particularly in pharmaceutical and materials science applications . The THP group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes .

Properties

IUPAC Name |

[3-(oxan-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKLDKCLFDDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-4-ylmethanol Intermediate: This intermediate can be synthesized via the reduction of tetrahydro-2H-pyran-4-carboxylic acid or its derivatives.

Etherification: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with 3-bromophenol under basic conditions to form the corresponding ether.

Borylation: The final step involves the borylation of the ether using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Alcohols and acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound is widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction enables the coupling of aryl or vinyl boronic acids with various electrophiles, leading to the synthesis of complex organic molecules. For example, it has been employed in the synthesis of diarylpyrazolo[3,4-b]pyridines, demonstrating successful yields when combined with different arylating agents .

Mechanism of Action

The mechanism involves the formation of a boronic acid complex with a palladium catalyst, facilitating transmetalation and subsequent carbon-carbon bond formation. This property is crucial for developing new synthetic methodologies that expand the repertoire of available chemical transformations .

Medicinal Chemistry

Drug Development

In medicinal chemistry, 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid plays a critical role in the development of pharmaceutical compounds. Its boronic acid functionality is essential for creating drug candidates that target specific biological pathways. For instance, it has been involved in synthesizing selective inhibitors for cyclin-dependent kinases, which are vital for cancer therapy .

Case Studies

Recent studies have highlighted its application in synthesizing isothiazolo[4,3-b]pyridines as selective GAK inhibitors. These compounds showed low nanomolar binding affinities, showcasing the potential of boronic acids in developing potent therapeutic agents .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized to synthesize advanced materials such as polymers and nanomaterials. The presence of boronic acid groups imparts unique functionalities that are beneficial for creating materials with specific properties, including enhanced mechanical strength and chemical resistance.

Applications in Sensors

The compound's ability to form reversible covalent bonds with diols makes it suitable for developing chemical probes and sensors. These sensors can selectively target biological molecules like carbohydrates and proteins, making them valuable tools in biochemical research and diagnostics .

Chemical Biology

Chemical Probes and Sensors

In chemical biology, this compound is employed to create chemical probes that can interact with biological systems. Its ability to form reversible covalent bonds allows for selective targeting of biomolecules, which is crucial for studying cellular processes and developing therapeutic strategies .

Summary Table: Applications Overview

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables carbon-carbon bond formation |

| Medicinal Chemistry | Development of drug candidates | Essential for targeting specific biological pathways |

| Material Science | Synthesis of advanced materials | Imparts unique functionalities |

| Chemical Biology | Development of chemical probes and sensors | Allows selective targeting of biomolecules |

Mechanism of Action

The primary mechanism of action for 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key structural variations among related compounds include:

- Positional isomerism : The substitution pattern on the phenyl ring (3- vs. 4-position) and the THP group’s attachment (2- vs. 4-position) significantly influence reactivity and steric effects.

*Inferred from analogs in . †From pinacol ester derivatives in .

Key Findings:

- Reactivity : The 3-substituted THP analog may exhibit lower reactivity in cross-couplings compared to 4-substituted isomers due to steric hindrance near the boronic acid group. For example, 4-methoxyphenylboronic acid achieves 60% yield in coupling reactions , while electron-withdrawing groups (e.g., CF₃ in 7b) enhance reactivity with electron-rich partners .

- Stability : THP-protected boronic acids (e.g., 4-(THP-4-yl)methoxyphenylboronic acid) are stable under inert atmospheres at room temperature , whereas unprotected analogs may require stricter storage conditions.

- Synthetic Utility: THP groups are introduced via Mitsunobu reactions (using DEAD and PPh₃) or etherification , enabling selective deprotection in multi-step syntheses.

Physicochemical Properties

- Thermal Stability : Thermogravimetric analysis (TGA) of THP-containing compounds shows mass loss profiles consistent with decomposition of the THP moiety above 200°C .

- Spectroscopic Data :

- ¹H NMR : For 4-methoxyphenylboronic acid, the methoxy proton signal appears at δ 3.89 . THP-substituted analogs exhibit characteristic signals for the tetrahydropyran ring (e.g., δ 3.5–4.0 for oxy-methylene protons) .

- IR : Boronic acids show B-O stretching near 1340–1310 cm⁻¹ , while THP groups contribute C-O-C stretches at ~1120 cm⁻¹.

Biological Activity

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 241.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for the modulation of enzymatic activities and receptor interactions. This property makes it a candidate for drug development in various therapeutic areas, including oncology and inflammation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| A549 | 175 |

| MCF-7 | 200 |

These findings suggest the compound could serve as a lead molecule for further drug development targeting cancer cells.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Study Results: Inhibition of Inflammatory Markers

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 25 | 75 |

| IL-6 | 30 | 80 |

These results highlight the compound's promise in developing therapies for inflammatory diseases.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains.

Study: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

These findings suggest that the compound could be explored as an antimicrobial agent, particularly against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in academic research?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the tetrahydro-2H-pyran (THP) moiety acts as a protecting group for hydroxyl intermediates. Key steps include:

- Borylation : Introduction of the boronic acid group via palladium-catalyzed coupling, using precursors like halogenated aryl derivatives (e.g., bromo- or iodo-substituted intermediates).

- THP Protection : The methoxy-tetrahydro-2H-pyran group is introduced using dihydropyran derivatives under acidic conditions to stabilize reactive hydroxyl groups .

- Purification : Column chromatography (silica gel) or recrystallization in anhydrous solvents ensures high purity (>97%) .

Q. What are the critical purification techniques for isolating this boronic acid?

- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for removing unreacted precursors and byproducts.

- Recrystallization : Ethanol/water mixtures are effective for isolating crystalline forms, ensuring minimal residual solvents .

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

Q. What handling precautions are essential for this compound?

- Moisture Sensitivity : Use anhydrous solvents and gloveboxes for reactions to avoid boronic acid decomposition.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to mitigate dust exposure .

- First Aid : Immediate rinsing with water is required for skin/eye contact due to potential irritancy .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Catalyst Systems : Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf) are effective, with ligand choice (e.g., SPhos) enhancing turnover .

- Solvent/Bases : Use 1,2-dimethoxyethane (DME)/water mixtures with Na₂CO₃ or K₃PO₄ to maintain pH and solubility .

- Temperature : Reactions often proceed at reflux (80–100°C) for 2–12 hours, monitored by TLC or LC-MS .

Q. How can contradictory yield data in cross-coupling reactions be analyzed?

- Electronic Effects : Electron-withdrawing groups on coupling partners (e.g., nitro substituents) may reduce reactivity due to decreased boronic acid nucleophilicity.

- Steric Hindrance : Bulky substituents near the boronic acid group (e.g., ortho-methoxy) can slow coupling; meta-substitution is preferred .

- Catalyst Loading : Low Pd concentrations (<1 mol%) may lead to incomplete conversion, while excess ligand can stabilize intermediates .

Q. What advanced spectroscopic methods confirm the compound’s structure?

- X-ray Crystallography : Resolves the THP ring conformation and boronic acid geometry (e.g., trigonal planar boron) .

- NMR Analysis : B NMR (δ ~30 ppm for boronic acids) and H/C NMR verify substituent positions .

- HRMS : Accurate mass measurements (e.g., ESI-TOF) confirm molecular formula .

Q. How does the compound’s stability vary under different conditions?

- Hydrolysis : The boronic acid forms anhydrides in humid environments, detectable via IR (loss of B–OH stretches at ~3200 cm⁻¹) .

- Thermal Stability : Decomposition above 200°C (DSC/TGA data) necessitates low-temperature storage .

- Light Sensitivity : UV-Vis studies show negligible degradation under dark conditions but photodecomposition in direct light .

Q. What is its role in synthesizing heterocyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.